REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH3:12])[C:6]=1[C:7]([O:9][CH2:10]C)=[O:8].[OH-].[Na+].C(Cl)(Cl)=[O:16].C1(C)C=CC=CC=1>CO>[CH3:12][C:5]1[C:6]2[C:7](=[O:8])[O:9][C:10](=[O:16])[NH:1][C:2]=2[S:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(C1C(=O)OCC)C
|
Name
|
|
Quantity
|
20.24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvents
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (30 ml)
|
Type
|
CUSTOM
|
Details
|
After a further 30 min the solid which had precipitated
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ether, and dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC=2NC(OC(C21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |